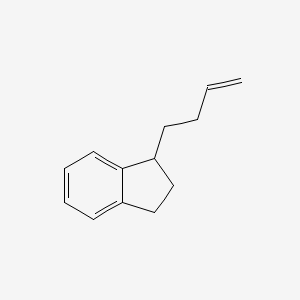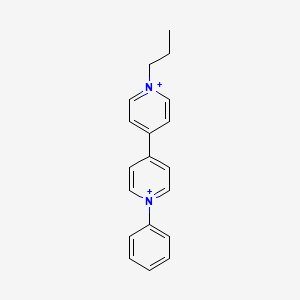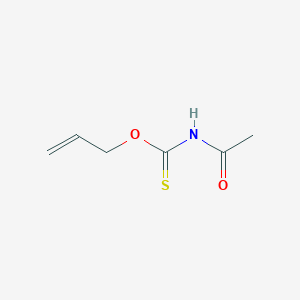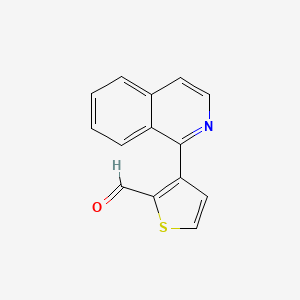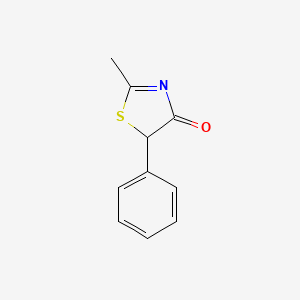
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a thiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between α-bromoacetophenone and thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole compound. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and often involve continuous flow processes to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce a dihydrothiazole derivative.
Scientific Research Applications
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one has found applications in various scientific research fields:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, aiming to develop new therapeutic agents.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,3-thiazole: Similar structure but lacks the carbonyl group at the 4-position.
5-Phenyl-1,3-thiazol-2-amine: Contains an amino group at the 2-position instead of a methyl group.
2-Phenyl-1,3-thiazole: Lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-5-phenyl-1,3-thiazol-4(5H)-one is unique due to the presence of both a methyl group and a phenyl group on the thiazole ring, along with a carbonyl group at the 4-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112165-63-6 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H9NOS/c1-7-11-10(12)9(13-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
CLNFMTKFJNWVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


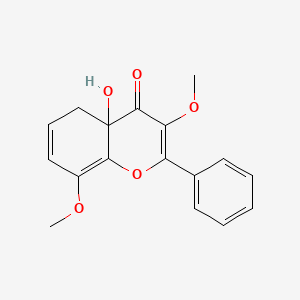

![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
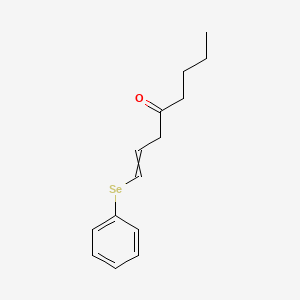
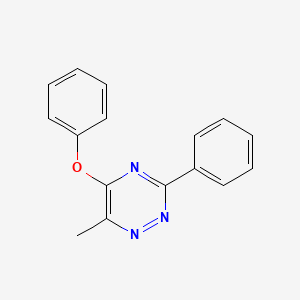
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
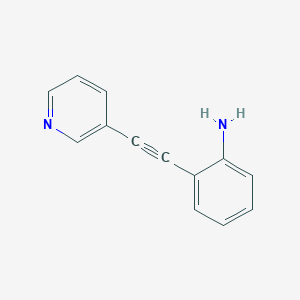

![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
